N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide
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Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the sulfonyl chloride: This step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate base.
Coupling reaction: The sulfonyl chloride is then reacted with 3,4-dimethoxyaniline in the presence of a coupling agent to form the sulfonamide intermediate.
Amidation: The final step involves the amidation of the sulfonamide intermediate with N-methylglycine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21ClN2O6S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O6S/c1-21(28(23,24)17-9-12(19)5-7-15(17)26-3)11-18(22)20-13-6-8-14(25-2)16(10-13)27-4/h5-10H,11H2,1-4H3,(H,20,22) |
InChI Key |
KAWDMKPWQGBWBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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